molecular formula C10H6BrF2NO B6279268 4-bromo-8-(difluoromethoxy)quinoline CAS No. 1432754-59-0

4-bromo-8-(difluoromethoxy)quinoline

Cat. No. B6279268
CAS RN: 1432754-59-0
M. Wt: 274.06 g/mol
InChI Key: XIZFLKXERNAWFV-UHFFFAOYSA-N
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Description

4-Bromo-8-(difluoromethoxy)quinoline (4-Br-8-DFMQ) is an organic compound that has a variety of uses in scientific research. It is an aromatic heterocyclic compound with a five-membered ring containing a nitrogen atom and two oxygen atoms. 4-Br-8-DFMQ has been used as a reagent in a variety of organic synthesis reactions and as a ligand in coordination chemistry. Furthermore, it has been used in various biochemical and physiological studies due to its unique properties.

Scientific Research Applications

4-bromo-8-(difluoromethoxy)quinoline has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry to form complexes with various metals. It has also been used as a reagent in organic synthesis reactions. Furthermore, it has been used as a fluorescent probe in biological studies.

Mechanism of Action

4-bromo-8-(difluoromethoxy)quinoline acts as a fluorescent probe in biological studies due to its ability to absorb and emit light. When this compound is exposed to light, it absorbs energy and is excited to a higher energy state. This excited state is then converted to a lower energy state via fluorescence, emitting light in the process.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to measure the activity of enzymes, such as cytochrome P450 and NADPH-cytochrome P450 reductase. It has also been used to study the effects of drugs on cells and to measure the concentration of drugs in biological samples.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-8-(difluoromethoxy)quinoline in lab experiments is its high solubility in aqueous solutions. This makes it easy to use and handle in the laboratory. Furthermore, its fluorescent properties make it an ideal fluorescent probe for biological studies. The main limitation of using this compound is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for 4-bromo-8-(difluoromethoxy)quinoline research. These include further research into its use as a fluorescent probe in biological studies, its use in drug development and drug delivery, and its use as a reagent in organic synthesis reactions. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to new applications for this compound.

Synthesis Methods

4-bromo-8-(difluoromethoxy)quinoline can be synthesized via a condensation reaction between 4-bromo-8-hydroxyquinoline and 4-fluoro-3-methoxybenzaldehyde. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction is complete after 4-5 hours and the product is then isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-8-(difluoromethoxy)quinoline can be achieved through a multi-step process involving the bromination of 8-hydroxyquinoline followed by the introduction of a difluoromethoxy group.", "Starting Materials": [ "8-hydroxyquinoline", "bromine", "sodium hydroxide", "potassium carbonate", "methyl difluoromethyl ether", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Bromination of 8-hydroxyquinoline using bromine and sodium hydroxide to yield 4-bromo-8-hydroxyquinoline.", "Step 2: Conversion of 4-bromo-8-hydroxyquinoline to 4-bromo-8-quinolinol using potassium carbonate.", "Step 3: Protection of the hydroxyl group in 4-bromo-8-quinolinol using methyl difluoromethyl ether and acetic acid to yield 4-bromo-8-(difluoromethoxy)quinoline.", "Step 4: Purification of the final product using sodium acetate and ethanol." ] }

CAS RN

1432754-59-0

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

4-bromo-8-(difluoromethoxy)quinoline

InChI

InChI=1S/C10H6BrF2NO/c11-7-4-5-14-9-6(7)2-1-3-8(9)15-10(12)13/h1-5,10H

InChI Key

XIZFLKXERNAWFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OC(F)F)Br

Purity

95

Origin of Product

United States

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